

Comparative Guide to Jun11165: A Novel SARS-CoV-2 PLpro Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Jun11165**, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro), with other relevant PLpro inhibitors. The data presented is based on preclinical studies and is intended to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

Jun11165 is a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1] Emerging from structure-based design, **Jun11165** demonstrates sub-micromolar inhibitory activity against the PLpro enzyme and low micromolar antiviral efficacy in cell-based assays. This guide compares the performance of **Jun11165** against other notable PLpro inhibitors, including GRL0617, Jun11273, Jun11213, Jun10725, and Jun9851, across key preclinical metrics such as enzymatic inhibition, antiviral activity, and metabolic stability.

Data Presentation

The following tables summarize the quantitative data for **Jun11165** and its comparators.

Table 1: Enzymatic Inhibition and Antiviral Activity of PLpro Inhibitors



Compound	PLpro IC50 (μM)	Antiviral EC50 (μM) in Caco-2 cells
Jun11165	≤ 0.6	≤ 6
GRL0617	-	25.47
Jun11273	0.69	6.11
Jun11213	0.63	5.30
Jun10725	-	3.08
Jun9851	0.66	4.11

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Metabolic Stability of PLpro Inhibitors in Mouse Liver Microsomes

Compound	T1/2 (min)
Jun11165	117.5
GRL0617	20.6
Jun11273	57.7
Jun11213	53.8
Jun9921	100.4
Jun1183	> 145
Jun11243	> 145

T1/2: Half-life.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV-2 PLpro Enzymatic Inhibition Assay



The inhibitory activity of the compounds against SARS-CoV-2 PLpro was determined using a fluorescence resonance energy transfer (FRET)-based assay. The assay was conducted in 96-well plates. The PLpro enzyme was pre-incubated with various concentrations of the test compounds for 30 minutes at 30°C in a buffer containing 50 mM HEPES (pH 7.5), 0.01% Triton X-100, and 5 mM DTT. The enzymatic reaction was initiated by the addition of a FRET-based peptide substrate. The fluorescence signal was monitored for 1 hour at 30°C using a plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. The IC50 values were calculated from the dose-response curves.

Antiviral Activity Assay in Caco-2 Cells

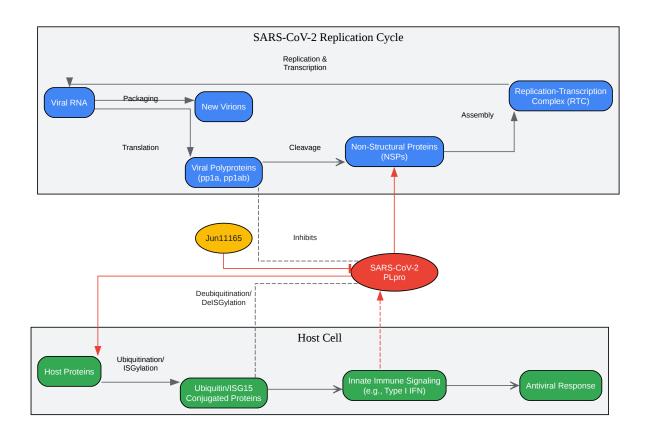
The antiviral efficacy of the compounds was evaluated in Caco-2 cells. The cells were seeded in 96-well plates and infected with SARS-CoV-2. Immediately after infection, the cells were treated with serial dilutions of the test compounds. After a 72-hour incubation period, the cytopathic effect (CPE) was measured using the CellTiter-Glo luminescent cell viability assay. The EC50 values, representing the concentration of the compound that inhibited the virus-induced CPE by 50%, were determined from the dose-response curves.

Mouse Liver Microsomal Stability Assay

The metabolic stability of the compounds was assessed using mouse liver microsomes. The test compounds were incubated with mouse liver microsomes in the presence of an NADPH regenerating system at 37°C. Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reactions were quenched with a cold organic solvent. The concentration of the remaining parent compound in each sample was quantified by liquid chromatography-mass spectrometry (LC-MS). The half-life (T1/2) of the compound was calculated from the rate of its disappearance over time.

Mandatory Visualization Signaling Pathway of SARS-CoV-2 PLpro



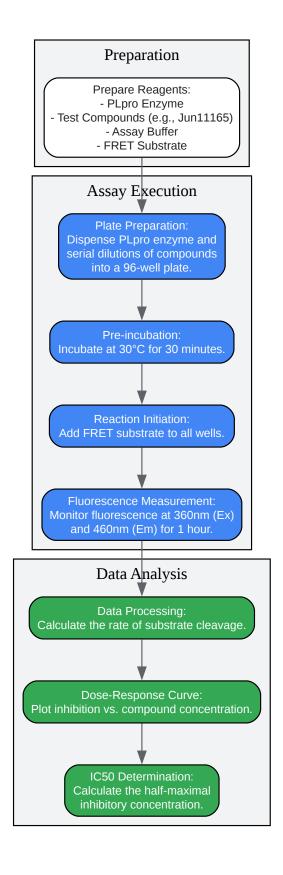


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Caption: SARS-CoV-2 PLpro's dual role in viral replication and immune evasion.

Experimental Workflow for PLpro Inhibition Assay





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Caption: Workflow of the FRET-based assay for PLpro inhibitor screening.



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References

- 1. Structure-based design of SARS-CoV-2 papain-like protease inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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